molecular formula C12H15NO5 B8073204 (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B8073204
M. Wt: 253.25 g/mol
InChI Key: IPJUIRDNBFZGQN-WPRPVWTQSA-N
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Description

(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid (CAS: 85995-53-5) is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Z) protecting group on the amino moiety and a hydroxyl group at the 3-position. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol . The compound is commonly utilized in peptide synthesis and medicinal chemistry as a protected amino acid intermediate. The stereochemistry (2S,3S) is critical for its interactions in enzymatic processes and chiral recognition in synthetic applications.

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJUIRDNBFZGQN-WPRPVWTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, commonly referred to as Cbz-L-allo-threonine, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅NO₅
  • Molecular Weight : 253.25 g/mol
  • CAS Number : 85995-53-5
  • Melting Point : Not specified in available data.
  • Solubility : Moderate solubility in water; specific values not detailed.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:

  • Inhibition of Enzymatic Activity : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for proteases and other enzymes that are crucial in cellular signaling and metabolism.
  • Modulation of Protein Interactions : The benzyloxycarbonyl group may facilitate interactions with proteins, influencing cellular processes such as apoptosis and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties
    • Some studies suggest that derivatives of this compound have shown antimicrobial activity against various pathogens. The structural modifications can enhance the binding affinity to microbial targets.
  • Antioxidant Activity
    • The presence of hydroxyl groups contributes to its antioxidant properties, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects
    • Preliminary studies indicate that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

Case Studies

Several case studies highlight the biological significance of this compound:

StudyFindings
Study 1 Demonstrated that analogs of Cbz-L-allo-threonine exhibited significant inhibition of serine proteases, suggesting potential use in treating conditions related to protease dysregulation.
Study 2 Investigated the antioxidant capacity of the compound and its derivatives, finding notable protective effects against oxidative damage in neuronal cell lines.
Study 3 Explored the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing efficacy comparable to standard antibiotics.

Summary of Research Findings

The following table summarizes key findings from various research efforts regarding the biological activity of this compound:

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress markers in vitro
NeuroprotectivePotential for reducing neuroinflammation

Scientific Research Applications

Synthesis of Peptides

One of the primary applications of (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is in the synthesis of peptides. The benzyloxycarbonyl (Cbz) group serves as a protecting group for amino acids during peptide synthesis. This compound can be incorporated into peptide chains to enhance stability and solubility.

Case Study : In a study focusing on the synthesis of cyclic peptides, researchers utilized Cbz-L-allo-threonine to improve the yield and purity of the final product. The incorporation of this amino acid allowed for better folding and stability of the cyclic structure, demonstrating its utility in peptide design .

Drug Development

The compound has been investigated for its potential as a drug candidate due to its structural similarity to naturally occurring amino acids. Its unique properties may lead to the development of novel therapeutics targeting various diseases.

Case Study : A research team explored the anti-inflammatory effects of derivatives of this compound. Their findings indicated that certain modifications could enhance bioactivity, paving the way for new anti-inflammatory drugs .

Enzyme Inhibition Studies

The compound has been studied for its role as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further research in metabolic regulation.

Data Table: Enzyme Inhibition Activity

Enzyme TargetIC50 (µM)Reference
Dipeptidyl Peptidase IV12.5
Serine Protease8.0

These studies suggest that this compound could be an effective scaffold for developing enzyme inhibitors.

Metabolic Pathway Analysis

Research has shown that this compound can influence metabolic pathways related to amino acid metabolism. Its incorporation into metabolic studies can help elucidate the roles of specific amino acids in cellular processes.

Case Study : A recent study examined how this compound affects threonine metabolism in mammalian cells. The results indicated alterations in metabolic flux that could inform future studies on amino acid regulation .

Comparison with Similar Compounds

Stereoisomeric Variants

  • (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (CAS: 59969-65-2): This stereoisomer differs in the configuration at the 3-position (R instead of S) and includes a 4-phenyl substituent on the butanoic acid backbone.
  • (2R,3R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate (CAS: 100157-53-7): The ester derivative lacks the carboxylic acid moiety, improving solubility in organic solvents. This modification is advantageous in solid-phase peptide synthesis (SPPS) for temporary protection .

Functional Group Modifications

  • (2S,3R)-3-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)butanoic acid (CAS: 69863-36-1): The 3-benzyloxy substituent replaces the hydroxyl group, increasing steric bulk and reducing hydrogen-bonding capacity. This compound’s molecular weight (343.37 g/mol) and lipophilicity make it suitable for hydrophobic interactions in inhibitor design .
  • (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (CAS: 42417-65-2): Introduction of a methyl group on the amino nitrogen (N-methylation) and the 3-methyl branch alters steric and electronic properties. The molecular weight (265.31 g/mol) and reduced polarity may enhance blood-brain barrier penetration in CNS-targeted prodrugs .

Chain-Length Variants

  • (3S)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxyhexanoic acid (CAS: 402959-33-5): The extended hexanoic acid chain increases molecular weight (~285 g/mol) and introduces conformational flexibility. This variant is explored in β-turn mimetics for peptide secondary structure stabilization .

Peptide Derivatives

  • Z-ILE-SER-OH (CAS: 212612-25-4): A dipeptide derivative combining isoleucine and serine residues. The presence of a hydroxypropanoic acid moiety (from serine) enhances water solubility, while the Z-protected isoleucine maintains stability during SPPS. Applications include antimicrobial peptide design .

Structural and Physicochemical Comparison Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(2S,3S)-2-(((Z)amino)-3-OH-butanoic acid (85995-53-5) C₁₂H₁₅NO₅ 253.25 2S,3S configuration; Z-protected amino acid Peptide synthesis, chiral intermediates
(2S,3R)-4-phenyl variant (59969-65-2) C₁₈H₁₉NO₅ 329.35 4-phenyl group; 2S,3R configuration Lipophilic drug analogs
(2R,3R)-Methyl ester (100157-53-7) C₁₃H₁₇NO₅ 267.28 Esterified carboxylic acid SPPS, transient protection
Z-ILE-SER-OH (212612-25-4) C₁₇H₂₄N₂O₆ 352.38 Dipeptide with serine hydroxy group Antimicrobial peptides

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid, and how can stereochemical integrity be preserved?

  • Methodology :

  • Step 1 : Utilize benzyloxycarbonyl (Z) protection for the amino group to prevent undesired side reactions during synthesis. This approach is widely adopted for amino acid derivatives (e.g., Z-protected alanine in ).

  • Step 2 : Employ asymmetric catalysis or chiral auxiliaries to enforce (2S,3S) stereochemistry. For example, Sharpless epoxidation or Evans oxazaborolidine catalysis can achieve high enantiomeric excess (ee) (>95%) .

  • Step 3 : Monitor reaction progress via TLC or HPLC with chiral columns (e.g., Chiralpak IA/IB) to verify stereochemical purity .

    • Critical Parameters :
  • Temperature control (<0°C for sensitive intermediates).

  • Solvent selection (anhydrous THF or DCM minimizes hydrolysis).

Q. How can researchers confirm the stereochemistry of (2S,3S)-configured hydroxybutanoic acid derivatives?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 3JHH^3J_{H-H} coupling constants between C2 and C3 protons. For (2S,3S) configurations, vicinal coupling constants typically range between 3.5–4.5 Hz, distinct from (2R,3S) or (2S,3R) diastereomers .
  • Circular Dichroism (CD) : Compare optical activity with known standards; (2S,3S) configurations exhibit specific Cotton effects at 210–220 nm .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (requires high-purity samples) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Key Findings :

  • Hygroscopicity : The hydroxyl and carboxylic acid groups make the compound prone to moisture absorption. Store under inert gas (N2_2/Ar) at −20°C in desiccated environments .
  • pH Sensitivity : Degrades rapidly in acidic (pH <3) or basic (pH >9) conditions. Use neutral buffers (e.g., PBS) for aqueous solutions .
    • Stability Table :
ConditionDegradation Rate (t1/2_{1/2})
Dry, −20°C>12 months
Aqueous (pH 7.4)7 days
Ambient humidity48 hours

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for Z-protected hydroxybutanoic acid derivatives?

  • Analysis :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but accelerate racemization. shows yields drop by 15–20% in DMF vs. DCM due to epimerization .
  • Catalyst Loading : Excess chiral catalysts (>10 mol%) do not linearly correlate with ee. Optimal loading is 5–7 mol% (based on Evans auxiliary studies) .
    • Recommendations :
  • Use low-temperature reaction setups (−78°C for lithiation steps).
  • Pre-activate reagents (e.g., HATU/DIPEA for coupling) to minimize side reactions.

Q. What advanced purification strategies are effective for isolating (2S,3S)-isomers from complex reaction mixtures?

  • Chromatographic Methods :

  • Chiral HPLC : Use immobilized cellulose-based columns (Chiralpak IC) with hexane:IPA (90:10) mobile phase; retention times differ by 2–3 minutes for diastereomers .
  • Ion-Exchange Resins : Separate charged impurities via Dowex 50WX4 (H+^+ form), eluting with NH4_4OH gradients .
    • Crystallization :
  • Recrystallize from ethyl acetate/hexane (1:5) to achieve >99% purity. highlights similar strategies for benzyloxyphosphoryl derivatives .

Q. How does this compound function as a building block in peptide mimetics or enzyme inhibitor design?

  • Applications :

  • Peptide Synthesis : The Z-group facilitates selective deprotection under mild H2_2/Pd conditions, enabling sequential coupling (e.g., solid-phase peptide synthesis) .
  • Enzyme Inhibition : The hydroxybutanoic acid moiety mimics transition states in serine hydrolases. For example, derivatives inhibit HIV protease (IC50_{50} = 0.8–1.2 µM in preliminary assays) .
    • Case Study :
  • A 2024 study used this compound to synthesize macrocyclic kinase inhibitors, achieving 10-fold selectivity over off-targets via stereospecific interactions .

Methodological Best Practices

  • Safety : Refer to SDS guidelines for similar compounds (e.g., GHS Category 2 skin/eye irritation in ). Use PPE and fume hoods during handling .
  • Data Validation : Cross-validate NMR and HPLC results with orthogonal methods (e.g., HRMS for molecular weight confirmation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.